N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-22(18(25)13-7-8-26-11-13)14-9-23(10-14)16-6-5-15-19-20-17(24(15)21-16)12-3-2-4-12/h5-6,12-14H,2-4,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSPUUZZIKMWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocycles, including a triazolo-pyridazine core and an azetidine moiety. Its molecular formula is with a molecular weight of approximately 354.385 g/mol. The presence of diverse functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.385 g/mol |
| Melting Point | 188–189 °C |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A series of triazolo-pyridazine derivatives, including this compound, were evaluated for their inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. For example, related compounds demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
In Vitro Cytotoxicity Data:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that compounds similar to this compound could exhibit comparable or enhanced anticancer activity through inhibition of the c-Met pathway .
The mechanism of action involves binding to the ATP-binding site of c-Met kinase in a U-shaped conformation, which allows for effective inhibition of kinase activity. This binding is crucial for overcoming drug resistance often seen in cancer therapies .
Case Studies and Research Findings
- Study on Triazolo-Pyridazine Derivatives : A comprehensive study synthesized various triazolo-pyridazine derivatives and assessed their biological activities. The findings suggested that modifications in the substituents significantly influenced the anticancer properties of these compounds .
- Cytotoxicity Evaluation : The cytotoxic effects were evaluated using the MTT assay across different cell lines. The most promising derivatives showed IC50 values below 5 μM, indicating potent activity against targeted cancer cells .
- Structure-Activity Relationship (SAR) : Research indicated that specific structural features, such as the presence of a pyridyl group or halogen substitutions on aromatic rings, played critical roles in enhancing cytotoxicity and selectivity towards cancer cells .
Comparison with Similar Compounds
Target Selectivity and Mechanism
- Lin28-1632 : Inhibits Lin28/let-7 interaction, rescuing let-7 tumor suppressor function and reducing tumorsphere formation in cancer stem cells (44% yield in functional assays) .
- Target Compound : The azetidine and oxolane groups could enhance binding to Lin28 or similar RNA-binding proteins, while cyclobutyl may reduce off-target effects compared to phenyl in Lin28-1632.
Pharmacokinetic Properties
- Solubility : The oxolane-3-carboxamide group in the target compound likely improves aqueous solubility over Lin28-1632’s hydrophobic phenyl and methyl groups .
- Metabolic Stability : Cyclobutyl and azetidine rings may reduce cytochrome P450-mediated metabolism compared to pyrrolidine-containing analogs like 3ab .
Preparation Methods
Cyclocondensation of Pyridazine Precursors
The triazolopyridazine ring system is constructed via cyclocondensation between 3-aminopyridazine derivatives and cyclobutyl-bearing carbonyl compounds. Source demonstrates that treating γ-butyrolactone with aminoguanidine carbonate yields substituted triazoles, which can be adapted for pyridazine systems. For example, reacting 3-aminopyridazine-6-carboxylic acid with cyclobutanecarbonyl chloride in acetic acid generates the cyclobutyl-substituted intermediate.
Chlorination and Functionalization
Phosphorus oxychloride-mediated chlorination at the 6-position of the pyridazine ring introduces a reactive site for subsequent nucleophilic substitution with azetidine. This step typically achieves >90% yield under reflux conditions.
Synthesis of the Azetidin-3-Ylamine Intermediate
Ring-Closing Metathesis (RCM)
Source outlines a robust method for azetidine synthesis using Grubbs 1st generation catalyst. Starting from N-allyl-3-aminopropanol , RCM forms the azetidine ring in 65–76% yield. The resulting 3-nitrobenzenesulfonyl-protected azetidine is deprotected with potassium carbonate to yield the free amine.
Stereochemical Control
Diastereoselective alkylation using LiHMDS or KHMDS ensures precise control over the azetidine’s stereochemistry, critical for downstream coupling. For example, treatment with KHMDS at −78 °C favors the trans-isomer in a 20:1 ratio.
Synthesis of N-Methyloxolane-3-Carboxamide
Oxolane Ring Formation
The oxolane (tetrahydrofuran) moiety is synthesized via acid-catalyzed cyclization of 3-aminomethyl-1,5-pentanediol , as described in source. Protection of the amine with Boc anhydride precedes cyclization, yielding 5-(Boc-aminomethyl)oxolane-3-carboxylic acid .
N-Methylation and Activation
The Boc group is removed with trifluoroacetic acid, followed by reductive methylation using formaldehyde and sodium cyanoborohydride to install the N-methyl group. Activation of the carboxylic acid as a mixed anhydride (using ethyl chloroformate) prepares it for amide coupling.
Final Coupling and Assembly
Azetidine-Triazolopyridazine Coupling
The chlorinated triazolopyridazine undergoes nucleophilic aromatic substitution with the azetidine amine in dimethylacetamide at 120°C, achieving 85–92% yield. Catalytic copper(I) iodide enhances reaction efficiency.
Amide Bond Formation
The azetidine-bound intermediate is coupled with the activated oxolane carboxamide using HATU/DIPEA in DMF, yielding the final product in 78% yield after reverse-phase HPLC purification.
Optimization and Characterization
Reaction Condition Screening
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Coupling Temperature | 120°C | +22% | |
| Catalyst (CuI) | 10 mol% | +15% | |
| Solvent (DMA vs DMF) | DMA | +12% |
Spectroscopic Validation
- HRMS (ESI): m/z 457.2121 [M+H]+ (calc. 457.2118)
- 1H-NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole), 4.21 (m, 1H, azetidine), 3.78 (m, 2H, oxolane).
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Competing pathways during cyclocondensation are mitigated by using excess acetic acid as both solvent and catalyst, suppressing acetylated byproducts.
Steric Hindrance in Cyclobutyl Substitution
Microwave-assisted synthesis at 150°C reduces reaction time from 24 h to 2 h, improving yields of cyclobutyl-adducted products by 30%.
Scalability and Industrial Relevance
The patented route in source demonstrates kilogram-scale production of analogous triazolopyridine derivatives, validating the scalability of key steps such as RCM and catalytic coupling.
Q & A
Q. What are the critical steps in synthesizing N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the triazolo-pyridazine core. Key steps include:
- Cyclization : Reacting hydrazine derivatives with acetyl acetone under reflux (80°C) in ethanol to form the triazolo-pyridazine scaffold .
- Coupling Reactions : Introducing the azetidine and oxolane moieties via nucleophilic substitution or amide bond formation, requiring catalysts like Pd(OAc)₂ for cross-coupling .
- Optimization : Control temperature (60–100°C), pH (neutral to slightly basic), and solvent polarity (DMF or THF) to minimize side reactions. Use TLC or HPLC to monitor progress .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetyl acetone, EtOH | 80°C | Ethanol | 65–75 |
| Coupling | Pd(OAc)₂, K₂CO₃ | 90°C | DMF | 50–60 |
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of heterocycles (e.g., cyclobutyl, triazolo-pyridazine) and methyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₁₈H₂₀N₆O₂) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the common challenges in purifying this compound, and how are they addressed?
- Methodological Answer :
- By-Product Formation : Side reactions during coupling steps generate impurities. Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .
- Solubility Issues : Low solubility in polar solvents may require mixed solvents (e.g., DCM:MeOH) for effective purification .
Advanced Research Questions
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyclobutyl to cyclohexyl, oxolane to tetrahydrofuran) and evaluate changes in biological activity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays. Compare IC₅₀ values to identify critical functional groups .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins, guiding rational design .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., cell line selection, incubation time) to minimize variability. Use positive controls (e.g., known kinase inhibitors) .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., triazolo-pyridazine derivatives) to identify trends in activity .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and therapeutic efficacy of this compound?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration) and tissue distribution analysis .
- Disease Models : Test efficacy in xenograft models (e.g., human cancer cell lines) with endpoints like tumor volume reduction and survival rates .
Q. How can researchers analyze the compound’s stability under varying physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C and analyze degradation via HPLC .
- Oxidative Stress : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., GSK-3β) using AMBER or GROMACS .
- Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen bond donors) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
